Z-Lly-fmk - 133410-84-1

Z-Lly-fmk

Catalog Number: EVT-387656
CAS Number: 133410-84-1
Molecular Formula: C30H40FN3O6
Molecular Weight: 557.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Z-LLL-FMK

    Compound Description: Z-LLL-FMK is a cysteine protease inhibitor, structurally similar to Z-LLY-FMK. In a study on murine cysticercosis, Z-LLL-FMK demonstrated a 95% reduction in parasite burden, suggesting its potential as a prophylactic agent. []

    Relevance: Z-LLL-FMK is structurally related to Z-LLY-FMK, likely differing only in the amino acid residues represented by the "LL" and "LY" portions of their names. Both compounds exhibit cysteine protease inhibitory activity, although Z-LLL-FMK demonstrated higher efficacy in the cited study. []

Z-VAD-FMK

    Compound Description: Z-VAD-FMK is a broad-spectrum caspase inhibitor that irreversibly binds to and inhibits a wide range of caspases. It has been used extensively in apoptosis research to investigate the role of caspases in various cellular processes. []

    Relevance: While not structurally similar to Z-LLY-FMK, which is a calpain inhibitor, Z-VAD-FMK is relevant as it also inhibits apoptosis. This highlights the interconnectedness of calpains and caspases in apoptotic pathways. The research cited shows that while Z-VAD-FMK broadly inhibits caspases, Z-LLY-FMK specifically targets calpain activity in the context of Galectin-9-induced apoptosis. []

Z-YVAD-FMK

    Compound Description: Z-YVAD-FMK is a selective caspase-1 inhibitor. Caspase-1 plays a crucial role in inflammation by cleaving pro-inflammatory cytokines like IL-1β and IL-18. []

    Relevance: The study investigating Galectin-9-induced apoptosis found that Z-YVAD-FMK, but not other caspase inhibitors, could suppress apoptosis, similar to Z-LLY-FMK. This suggests that both Z-LLY-FMK and Z-YVAD-FMK act on the same apoptotic pathway, with Z-LLY-FMK targeting calpain upstream of caspase-1. []

Z-IETD-FMK, Z-LEHD-FMK, and Z-AEVD-FMK

    Compound Description: These compounds are selective inhibitors of caspases-8, -9, and -10, respectively. Caspase-8 is involved in the extrinsic apoptotic pathway, while caspases-9 and -10 participate in the intrinsic pathway. []

    Relevance: The ineffectiveness of these inhibitors in preventing Galectin-9-induced apoptosis, unlike Z-LLY-FMK and Z-YVAD-FMK, suggests that this apoptosis pathway does not primarily involve caspases-8, -9, or -10. This further strengthens the involvement of the calpain-caspase-1 axis, where Z-LLY-FMK acts on calpain upstream of caspase-1. []

ALLM

    Compound Description: ALLM is a calpain-1 inhibitor. Calpain-1, like calpain-2, is a calcium-dependent cysteine protease involved in various cellular functions, including cell death. []

    Relevance: ALLM and Z-LLY-FMK share a target in calpain-1. The research using ALLM in arsenic-induced endothelial dysfunction supports the findings related to Z-LLY-FMK's role in protecting against apoptosis and cellular damage caused by calpain activation. []

Z-LLY-FMK

    Compound Description: Z-LLY-FMK is a highly specific, cell-permeable inhibitor of calpain, a calcium-dependent cysteine protease involved in various cellular functions, including apoptosis. It has been shown to protect against TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes and reduce parasite burden in murine cysticercosis. [, ]

Source and Classification

Z-Lly-fmk is classified as a peptide inhibitor and is derived from modifications of natural peptide sequences. It is synthesized through chemical methods that utilize standard peptide synthesis techniques. The compound has been extensively studied for its role in inhibiting calpain-mediated processes, which are implicated in various cellular functions including apoptosis, necrosis, and cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Lly-fmk involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain.
  2. Purification: After synthesis, the crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the target compound from by-products and unreacted materials.
  3. Modification: The final step includes the introduction of the fluoromethyl ketone group, which is essential for the irreversible binding to calpain.

The synthesis process allows for the generation of high-purity Z-Lly-fmk suitable for biological assays and experimental use .

Molecular Structure Analysis

Structure and Data

Z-Lly-fmk has a molecular formula of C₁₃H₁₈N₄O₂ and a molecular weight of approximately 266.31 g/mol. Its structure can be represented as follows:

  • Core Structure: The core consists of a leucine-leucine-tyrosine sequence.
  • Functional Group: The fluoromethyl ketone group at the C-terminus is responsible for its inhibitory activity.

The structural integrity and conformation are critical for its interaction with calpain, influencing both potency and selectivity against different calpain isoforms.

Chemical Reactions Analysis

Reactions and Technical Details

Z-Lly-fmk acts primarily through the formation of a covalent bond with the active site cysteine residue of calpain. This reaction effectively inhibits calpain activity by preventing substrate access to the enzyme's catalytic site. The kinetics of this reaction indicate that Z-Lly-fmk has a second-order rate constant (k₂) of approximately 28,900 M⁻¹s⁻¹, demonstrating its high reactivity towards calpain II .

In biochemical assays, Z-Lly-fmk has been used as a positive control to validate other calpain inhibitors by comparing their efficacy in inhibiting calpain-mediated proteolysis .

Mechanism of Action

Process and Data

The mechanism by which Z-Lly-fmk exerts its effects involves several steps:

  1. Calcium Binding: Upon calcium influx into cells, calpain undergoes conformational changes that activate its proteolytic activity.
  2. Covalent Modification: Z-Lly-fmk binds irreversibly to the active site cysteine residue in calpain, leading to inhibition of its proteolytic function.
  3. Biological Consequences: The inhibition prevents calpain from cleaving target proteins involved in cellular signaling pathways, thereby modulating processes such as apoptosis and necrosis.

This mechanism has been substantiated by various studies demonstrating the protective effects of Z-Lly-fmk against calpain-mediated cell death .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Z-Lly-fmk is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and can be diluted in aqueous solutions for biological assays.
  • Stability: The compound exhibits stability under appropriate storage conditions but should be handled with care due to its reactive nature.

The properties of Z-Lly-fmk make it suitable for various laboratory applications involving enzyme inhibition studies .

Applications

Scientific Uses

Z-Lly-fmk has several important applications in scientific research:

  1. Calpain Research: It serves as a critical tool in studies investigating the role of calpain in cellular processes such as apoptosis, muscle degeneration, and neurodegeneration.
  2. Therapeutic Investigations: Researchers explore its potential therapeutic effects in conditions where calpain activity contributes to pathology, such as ischemia-reperfusion injury and neurodegenerative diseases.
  3. Biochemical Assays: As a standard control in assays designed to evaluate new calpain inhibitors or study calpain's biological roles.
Mechanistic Foundations of Z-LLY-FMK as a Calpain Inhibitor

Biochemical Specificity and Irreversible Binding Dynamics

Z-LLY-FMK (benzyloxycarbonyl-Leu-Leu-Tyr-fluoromethylketone), also termed Calpain Inhibitor IV, is a peptidyl fluoromethylketone that functions as a potent, cell-permeable, and irreversible inhibitor of calpain proteases. Its mechanism centers on the electrophilic FMK (fluoromethylketone) warhead, which forms a thioether bond with the active-site cysteine residue of calpains (k₂ = 28,900 M⁻¹s⁻¹ for calpain II). This covalent modification permanently inactivates the protease, distinguishing it from reversible inhibitors [1] [9].

The inhibitor’s tripeptide backbone (Leu-Leu-Tyr) mimics natural calpain substrates, enabling selective recognition. The benzyloxycarbonyl (Z) group enhances membrane permeability, facilitating intracellular delivery. Upon cellular internalization, Z-LLY-FMK undergoes nucleophilic attack by calpain’s catalytic cysteine (Cys115 in calpain II), resulting in alkylation and irreversible complex formation. This binding halts calpain-mediated proteolysis of cytoskeletal proteins (e.g., spectrin, talin) and signaling molecules (e.g., caspase-12, focal adhesion kinase) [4] .

Structural Determinants of Binding Efficiency:

  • P1 Tyrosine: Occupies the S1 substrate-binding pocket, enhancing affinity for calpain’s hydrophobic cleft.
  • Leu-Leu motif: Optimizes interactions with calpain’s substrate recognition sites.
  • FMK group: Provides irreversible inhibition without generating toxic byproducts (unlike chloromethylketones) [7] [9].

Table 1: Kinetic Parameters of Z-LLY-FMK

Target Proteasek₂ (M⁻¹s⁻¹)Inhibition ModePrimary Recognition Motif
Calpain II28,900IrreversibleZ-Leu-Leu-Tyr
Cathepsin L680,000IrreversibleZ-Leu-Leu-Tyr

Functional studies confirm Z-LLY-FMK’s efficacy in blocking calpain-dependent processes. For example:

  • Suppresses hepatocyte apoptosis and ductular proliferation in bile duct-ligated rats by inhibiting calpain-mediated caspase-12 activation [7].
  • Blocks bortezomib-induced autophagic survival in myeloma cells by inhibiting calpain cleavage of autophagy regulators .

Differential Inhibition of Calpain Isoforms (Calpain I vs. Calpain II)

Calpain I (μ-calpain) and calpain II (m-calpain) are ubiquitously expressed isoforms requiring micromolar and millimolar Ca²⁺ concentrations for activation, respectively. Z-LLY-FMK exhibits 5–10-fold greater inhibitory efficiency toward calpain II compared to calpain I. This selectivity arises from structural differences in their catalytic domains: calpain II’s domain III has enhanced flexibility, accommodating the Tyr side chain of Z-LLY-FMK more effectively [5] [9] [10].

Table 2: Isoform Selectivity of Z-LLY-FMK

ParameterCalpain I (μ-calpain)Calpain II (m-calpain)
Ca²⁺ Requirement3–50 μM0.4–0.8 mM
Inhibition by Z-LLY-FMKModerate (IC₅₀ ~1.5 μM)Potent (IC₅₀ ~0.2 μM)
Key Structural DifferenceRigid domain III loopFlexible domain III loop

Functional implications of this selectivity include:

  • Cell Motility Regulation: In undifferentiated keratinocytes, EGF-induced motility requires calpain II activation, which Z-LLY-FMK potently inhibits. Conversely, IP-9-induced motility relies on calpain I, which is less sensitive to the inhibitor [5].
  • ER Stress-Induced Apoptosis: Calpain II (not calpain I) cleaves caspase-12 during dithiothreitol-induced ER stress in hepatocytes. Z-LLY-FMK blocks this cleavage at concentrations ineffective against calpain I [4].

Molecular dynamics simulations reveal that calpain II’s domain III undergoes conformational changes upon Ca²⁺ binding, exposing the catalytic cleft to Z-LLY-FMK. Calpain I lacks this plasticity, limiting inhibitor access [10].

Cross-Reactivity with Cathepsin L and Implications for Selectivity

Despite its design for calpain, Z-LLY-FMK exhibits potent cross-reactivity with cathepsin L (k₂ = 680,000 M⁻¹s⁻¹), a lysosomal cysteine protease. This inhibition arises from structural similarities in their substrate-binding pockets: both enzymes recognize the Leu-Leu-Tyr sequence, and cathepsin L’s S2 pocket accommodates the Tyr residue even more efficiently than calpain II [7] [9].

Kinetic and Functional Implications:

  • Rapid Cathepsin L Inhibition: The 23-fold higher k₂ for cathepsin L versus calpain II suggests preferential inhibition in lysosome-rich environments.
  • Experimental Artifacts: In models where calpain and cathepsin L pathways intersect (e.g., autophagy), Z-LLY-FMK’s dual inhibition complicates mechanistic interpretation. For example:
  • Blocks bortezomib-induced autophagy in myeloma cells by inhibiting both calpain-mediated ATG5 processing and cathepsin L-dependent autolysosome formation .
  • Reduces Taenia taeniaeformis cysticercosis burden in mice by inhibiting parasite cathepsin L-like proteases (95% reduction with Z-LLL-FMK vs. 80% with Z-LLY-FMK) [7].

Table 3: Selectivity Challenges of Z-LLY-FMK

Proteasek₂ (M⁻¹s⁻¹)Cellular Process ImpactedConsequence of Inhibition
Calpain II28,900Caspase-12 activation, FAK cleavageBlocks apoptosis, cell detachment
Cathepsin L680,000Autolysosome maturation, antigen processingImpairs autophagy, parasite virulence

Structural Basis for Cross-Reactivity:

  • S2 Pocket Specificity: Cathepsin L’s S2 pocket is more hydrophobic than calpain II’s, enhancing Z-LLY-FMK’s Tyr interactions.
  • Cysteine Reactivity: Cathepsin L’s catalytic cysteine (Cys25) is more nucleophilic than calpain’s, accelerating FMK adduct formation [9].

In inflammation models, this cross-reactivity proves beneficial. Z-LLY-FMK inhibits calpain-mediated cleavage of epithelial junction proteins (occludin, E-cadherin) and cathepsin L-dependent leukocyte transmigration, reducing lung inflammation [6]. Nevertheless, researchers must employ isoform-specific siRNA or activity-based probes to dissect calpain-specific functions when using this inhibitor.

Table 4: Key Structural and Functional Features of Z-LLY-FMK

PropertySpecification
Chemical NameBenzyloxycarbonyl-Leu-Leu-Tyr-fluoromethylketone
Molecular FormulaC₃₀H₄₀FN₃O₆
Molecular Weight557.65 g/mol
Primary TargetsCalpain II, Cathepsin L
Irreversible BindingCovalent thioether bond with catalytic cysteine
Key Research ApplicationsApoptosis inhibition, cell motility studies, autophagy modulation

Properties

CAS Number

133410-84-1

Product Name

Z-Lly-fmk

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C30H40FN3O6

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1

InChI Key

JCRSHQCFRMCMOC-GSDHBNRESA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.